Cas no 2137755-44-1 (Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl-)

Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl- structure
2137755-44-1 structure
Product Name:Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl-
CAS No:2137755-44-1
MF:C13H20N2O
MW:220.310703277588
CID:5298241
Update Time:2025-07-15

Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl-
    • Inchi: 1S/C13H20N2O/c1-9(2)12(16)15-13(3,4)10-5-7-11(14)8-6-10/h5-9H,14H2,1-4H3,(H,15,16)
    • InChI Key: RBATXRMOZRDMRH-UHFFFAOYSA-N
    • SMILES: C(NC(C1=CC=C(N)C=C1)(C)C)(=O)C(C)C

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Additional information on Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl-

Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl- (CAS No. 2137755-44-1): A Comprehensive Overview

Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl-, identified by its CAS number 2137755-44-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural and functional properties, exhibits potential applications in various biochemical and medicinal contexts. The detailed exploration of its chemical structure, synthesis methods, and emerging research applications provides a comprehensive understanding of its significance in modern chemistry and drug development.

The molecular structure of Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl- (CAS No. 2137755-44-1) consists of a propanamide backbone substituted with a 1-(4-aminophenyl)-1-methylethyl group at the N-position and a methyl group at the second carbon atom. This intricate arrangement contributes to its distinct chemical behavior and reactivity. The presence of an amine group in the 4-phenyl substituent enhances its potential as a precursor in the synthesis of more complex molecules, including pharmacologically active compounds.

In recent years, the interest in this compound has been driven by its potential role in the development of novel therapeutic agents. The amine and amide functionalities make it a versatile intermediate in organic synthesis, allowing for further functionalization to create derivatives with specific biological activities. Current research is exploring its utility in designing molecules that target various disease pathways, particularly in oncology and neurology.

The synthesis of Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to form the amide bond. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to optimize the synthetic pathway. The efficiency of these synthetic methods is crucial for large-scale production, which is essential for industrial applications.

One of the most compelling aspects of this compound is its potential application in drug discovery. Researchers are investigating its role as a scaffold for developing small-molecule inhibitors that interact with specific enzymes or receptors involved in disease mechanisms. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The phenyl ring and the amine substituent provide favorable interactions with biological targets, making it an attractive candidate for further medicinal chemistry exploration.

The pharmacological properties of Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl- are being studied through both computational modeling and experimental validation. Computational approaches help predict how the molecule might interact with biological targets based on its structural features, while experimental studies provide empirical data on its efficacy and safety profiles. These combined efforts are crucial for understanding its potential as a lead compound or intermediate in drug development pipelines.

Recent advancements in chemical biology have enabled more sophisticated methods for analyzing the biological activity of complex molecules like this one. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to determine the three-dimensional structure of protein-ligand complexes, providing insights into how the compound exerts its effects at the molecular level. Such structural information is invaluable for optimizing drug candidates to improve their potency and selectivity.

The regulatory landscape for compounds like Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl- (CAS No. 2137755-44-1) also plays a significant role in their development and commercialization. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) ensures that these compounds meet stringent safety and efficacy standards before they can be used in clinical settings. This regulatory framework fosters innovation while protecting public health by ensuring that only well-characterized and tested compounds reach patients.

In conclusion, Propanamide, N-[1-(4-aminophenyl)-1-methylethyl]-2-methyl-, CAS No. 2137755-44-1, represents a promising area of research with significant implications for pharmaceutical development. Its unique structural features make it a valuable intermediate in organic synthesis, while its potential biological activities open new avenues for therapeutic intervention. As research continues to uncover more about its properties and applications, this compound is poised to play an important role in future medical advancements.

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